3-(2-Cyano-3-fluorophenyl)-1-propene
Description
Contextualization within Functionalized Aryl-Alkenes and Organofluorine Chemistry
3-(2-Cyano-3-fluorophenyl)-1-propene is classified as a functionalized aryl-alkene. Aryl-alkenes are organic compounds that contain both an aromatic ring and a carbon-carbon double bond. These structures are of significant interest due to their prevalence in natural products, bioactive molecules, and their utility in organic synthesis and material science. rsc.org The functionalization of these molecules, through the addition of various substituent groups, allows for the fine-tuning of their physical and chemical properties.
The presence of a fluorine atom in this compound places it within the domain of organofluorine chemistry. wikipedia.org This branch of chemistry focuses on compounds containing a carbon-fluorine bond. The introduction of fluorine into organic molecules can dramatically alter their properties due to fluorine's high electronegativity and the strength of the C-F bond. wikipedia.orgchinesechemsoc.org It is estimated that approximately 20% of pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org Organofluorine compounds are synthesized by chemists for academic and industrial purposes, as naturally occurring organofluorine compounds are rare. chinesechemsoc.orgacs.org
Significance of Cyano and Fluoro Substituents in Molecular Design and Reactivity Modulations
The cyano (-CN) and fluoro (-F) substituents on the phenyl ring of this compound are critical to its chemical character. These groups are strongly electron-withdrawing, which significantly influences the electronic environment of the aromatic ring and the adjacent propene chain.
Key effects of the substituents:
Fluorine: The high electronegativity of fluorine can alter the acidity of nearby protons and influence the metabolic stability and lipophilicity of the molecule. chinesechemsoc.org The carbon-fluorine bond is one of the strongest covalent single bonds in organic chemistry, contributing to the thermal and chemical stability of the compound. wikipedia.orgchinesechemsoc.org
Cyano Group: The cyano group is a versatile functional group in organic synthesis. It can be converted into other functional groups such as carboxylic acids, amines, and amides. The presence of a cyano group can also influence the fluorescence properties of a molecule. nih.gov
The combination of these two substituents creates a unique electronic profile that can be exploited in the design of new materials and potential therapeutic agents. For instance, in the context of fluorescent probes, the presence of electron-donating or -withdrawing substituents can tune the excitation and emission wavelengths. nih.gov
Overview of Research Opportunities Pertaining to Conjugated Unsaturated Systems
The structure of this compound features a conjugated system, where the π-electrons of the aromatic ring and the double bond of the propene group can interact. universalclass.comfiu.edu This conjugation leads to delocalization of electrons, which imparts special stability to the molecule. universalclass.compressbooks.pubhu.edu.jo
Conjugated unsaturated systems exhibit unique reactivity. universalclass.comslideshare.net For example, the allylic position (the carbon atom adjacent to the double bond) is particularly reactive towards substitution reactions. pressbooks.pub The extended π-system also makes these molecules candidates for applications in materials science, such as in the development of organic semiconductors and dyes. The study of such systems can reveal fundamental principles of chemical bonding and reactivity.
Current Research Trajectories in Advanced Organic Synthesis of Related Compounds
The synthesis of functionalized aryl-alkenes like this compound is an active area of research in organic chemistry. Modern synthetic methods often rely on transition metal-catalyzed cross-coupling reactions to form the carbon-carbon bonds between the aryl and alkene moieties. numberanalytics.com
Prominent synthetic strategies include:
Heck Reaction: A palladium-catalyzed reaction between an alkene and an aryl halide. numberanalytics.com
Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between an organoboron compound and an organohalide. numberanalytics.comorganic-chemistry.org
Alkene Metathesis: A reaction catalyzed by ruthenium or other metals that involves the redistribution of alkene fragments. numberanalytics.com
Recent research also focuses on the direct functionalization of C-H bonds in alkenes, which offers a more atom-economical approach to synthesizing complex molecules. rsc.orgresearchgate.net The development of stereoselective methods to control the geometry of the double bond is another important frontier. numberanalytics.com The synthesis of related compounds, such as octyl 2-cyano-3-phenyl-2-propenoates, has been achieved through methods like the Knoevenagel condensation. chemrxiv.org
Interactive Data Table: Properties of Related Chemical Compounds
Below is a table summarizing key information for compounds mentioned in this article.
| Compound Name | Chemical Family | Key Features |
| This compound | Functionalized Aryl-Alkene | Cyano and fluoro substituents, conjugated system |
| Octyl 2-cyano-3-phenyl-2-propenoate | Functionalized Alkene | Cyano and ester functional groups |
| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | Heterocyclic Compound | Contains pyrazole, thiophene (B33073), and acrylamide (B121943) moieties |
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-prop-2-enylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-2-4-8-5-3-6-10(11)9(8)7-12/h2-3,5-6H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDOHXJIYNYLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 2 Cyano 3 Fluorophenyl 1 Propene
Retrosynthetic Analysis and Strategic Disconnections for the Aryl-Propene Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. slideshare.netamazonaws.com This process begins with the target molecule and works backward by conceptually breaking bonds, known as disconnections, which correspond to reliable forward chemical reactions. amazonaws.com For 3-(2-Cyano-3-fluorophenyl)-1-propene, the primary disconnection is the bond between the aromatic ring and the propene side chain.
The most logical disconnection in the retrosynthesis of the target molecule is the C(sp²)-C(sp³) bond linking the fluorinated cyanophenyl ring to the allyl group. This disconnection simplifies the complex structure into two more manageable synthetic precursors.
This strategic break leads to a 2-cyano-3-fluorophenyl synthon and an allyl synthon. The corresponding real-world reagents for these synthons would typically be:
An aryl halide or triflate, such as 2-bromo-6-fluorobenzonitrile , serving as an electrophile.
An allyl organometallic reagent, such as allyl-tributylstannane (for Stille coupling), allylboronic acid pinacol (B44631) ester (for Suzuki coupling), or an allyl Grignard reagent like allylmagnesium bromide (for Kumada or Negishi coupling). wuxiapptec.com
Alternatively, the polarity can be reversed (a concept known as umpolung), where the aryl component is a nucleophile (e.g., a Grignard or organolithium reagent) and the allyl component is an electrophile (e.g., allyl bromide ). The choice of disconnection dictates the subsequent forward synthesis strategy, with modern cross-coupling reactions being the most prevalent methods for achieving this C(sp²)-C(sp³) linkage. wuxiapptec.comnih.gov
The target molecule contains a terminal alkene (a prop-1-ene (B156429) group). While stereocontrol is most critical for generating specific E/Z isomers of internal alkenes, preventing isomerization of the terminal double bond to a more thermodynamically stable internal position is a key challenge. nih.gov Several methodologies can be employed to construct the terminal alkene with high fidelity.
One robust method is the Wittig reaction, which would involve the reaction of a phosphorus ylide, such as methyltriphenylphosphonium (B96628) bromide, with the corresponding aldehyde, 2-cyano-3-fluorobenzaldehyde . This approach reliably forms the terminal double bond.
Another modern and powerful technique is the hydroalkylation of terminal alkynes. nih.gov For instance, a copper-catalyzed hydroalkylation can couple a terminal alkyne with an alkyl electrophile to form E-alkenes stereospecifically. nih.gov While the target is a simple propene, related strategies involving the functionalization of alkynes provide excellent control over the position and geometry of the resulting double bond. springernature.comorganic-chemistry.org
The synthesis of the key aromatic precursor, a 2,3-disubstituted benzonitrile (B105546), requires careful regiocontrol. A common strategy involves the sequential functionalization of a simpler benzene (B151609) derivative. For example, the synthesis could begin with a readily available starting material like 2,3-dichlorobenzonitrile. google.com
The introduction of the fluorine atom can be achieved via nucleophilic aromatic substitution (SNAr) of a suitable leaving group (like a nitro or chloro group) at an activated position. osti.gov The cyano group is often introduced using palladium-catalyzed cyanation of an aryl halide or triflate with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide. researchgate.net This method is valued for its broad functional group tolerance. organic-chemistry.orgnih.gov
Below is a table summarizing common methods for introducing these functional groups onto an aromatic ring.
| Functional Group | Method Name | Typical Reagents | Notes |
| Cyano (-CN) | Sandmeyer Reaction | Aryl diazonium salt (from aniline), CuCN | A classic method for converting an amino group to a cyano group. |
| Palladium-Catalyzed Cyanation | Aryl halide/triflate, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., dppf), Zn(CN)₂ | A modern, versatile method with high functional group tolerance. researchgate.net | |
| Fluoro (-F) | Schiemann Reaction | Aryl diazonium salt, HBF₄ or NaBF₄, heat | Involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. |
| Nucleophilic Aromatic Substitution (SNAr) | Activated aryl halide (e.g., with -NO₂ group), KF, polar aprotic solvent | Effective when the ring is activated by electron-withdrawing groups. osti.gov |
Catalytic Approaches in the Synthesis of this compound
Catalytic methods, particularly those using transition metals, are central to modern organic synthesis due to their efficiency and selectivity.
The formation of the C(sp²)-C(sp³) bond between the aryl ring and the propene unit is ideally suited for transition-metal catalysis. Nickel and palladium are the most prominent metals for this purpose. researchgate.net Nickel-catalyzed reductive cross-coupling, for example, can unite two different electrophiles, such as an aryl halide and an alkyl halide, using a stoichiometric reductant. nih.gov These methods are powerful because they often use readily available starting materials and exhibit excellent functional group compatibility. wuxiapptec.comnih.gov
The Heck reaction is a cornerstone of palladium catalysis, creating a C-C bond by coupling an aryl or vinyl halide (or triflate) with an alkene. organic-chemistry.orgyoutube.com For the synthesis of this compound, a Heck reaction would directly couple a precursor like 2-bromo-6-fluorobenzonitrile with propene gas.
The catalytic cycle of the Heck reaction generally involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the palladium-aryl bond.
Beta-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, regenerating the double bond in the product and forming a palladium-hydride species. This species then undergoes reductive elimination with the base to regenerate the active Pd(0) catalyst. youtube.com
The regioselectivity of the Heck reaction typically favors the addition of the aryl group to the less substituted carbon of the alkene, making it well-suited for creating terminal alkenes. scilit.com A variety of palladium sources, ligands, and bases can be used to optimize the reaction.
The following table provides representative conditions for Heck-type reactions, illustrating the range of catalysts and reagents that can be employed for similar transformations.
| Catalyst System (Palladium Source / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Ref. |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 70-95 | organic-chemistry.org |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 100 | 65-90 | scilit.com |
| Pd₂(dba)₃ / CataCXium® A | NaOAc | Dioxane | 120 | 80-98 | scilit.com |
| Pd(OAc)₂ / NISPCDPP | N/A (part of subsequent step) | NMP | 110 | 60-85 (for two steps) | mdpi.com |
Transition-Metal-Catalyzed Cross-Coupling Reactions for Aryl-Alkene Formation
Copper-Catalyzed Carbon-Carbon Bond Formation
Copper-catalyzed cross-coupling reactions represent a powerful and cost-effective methodology for the formation of carbon-carbon bonds. rsc.org For the synthesis of this compound, a key step would be the formation of the bond between the aromatic ring and the propene chain. One plausible approach is the copper-catalyzed coupling of an allyl metallic reagent (e.g., allylmagnesium bromide or allylboronic acid) with a suitable 2-cyano-3-fluorophenyl precursor, such as 1-bromo-2-cyano-3-fluorobenzene. These reactions often proceed under mild conditions and exhibit high functional group tolerance. nih.gov
Another strategy involves the functionalization of a propargylic C-H bond. rsc.org A precursor like 1-(2-cyano-3-fluorophenyl)propyne could potentially undergo a copper-catalyzed reaction to yield an allene, which could then be selectively reduced to the desired propene. Research has shown that copper powder, in combination with specific ligands like 2-picolinic acid, can form a highly effective catalytic system for cascade reactions involving C-N and C-C bond formation, highlighting the versatility of copper catalysis. nih.gov
Ligand Design and Optimization for Regio- and Stereoselectivity Control
The outcome of copper-catalyzed reactions is profoundly influenced by the structure of the coordinating ligand, which plays a critical role in controlling both regioselectivity and stereoselectivity. nih.gov In the context of synthesizing this compound, ligand design is paramount to ensure the formation of the desired constitutional isomer and, if required, a specific enantiomer.
For instance, in a copper-catalyzed borylative allyl-allyl coupling, the choice of ligand can dictate the facial selectivity of the addition, leading to high enantiomeric excess. acs.org Density Functional Theory (DFT) calculations have revealed that noncovalent interactions between the substrate and the ligand are key to determining the stereochemical outcome. acs.org The use of chiral bisphosphine or N-heterocyclic carbene (NHC) ligands can steer the reaction towards a specific enantiomer. Regioselectivity, such as favoring the branched (α-addition) versus the linear (γ-addition) product in allylic substitution, can also be tuned. For the target molecule, a ligand promoting γ-substitution on an allyl electrophile would be necessary. The subtle electronic and steric properties of the ligand can be modified to achieve the desired selectivity. nih.govnih.gov
| Ligand Type | Catalyst System | Hypothetical Outcome for Target Synthesis | Rationale |
| Simple Monodentate (e.g., PPh₃) | CuI / PPh₃ | Low regioselectivity, mixture of isomers | Lacks the structural rigidity to enforce a specific coordination geometry, leading to poor control. |
| Bidentate Phosphine (B1218219) (e.g., BINAP) | Cu(OTf)₂ / (R)-BINAP | High enantioselectivity (e.g., >95% ee) | Chiral backbone creates a defined asymmetric environment around the copper center, guiding the approach of the substrate. acs.org |
| N-Heterocyclic Carbene (NHC) | CuCl / IPr | High regioselectivity for linear product | Strong σ-donating properties of NHCs can stabilize the catalytic species and influence the regiochemical course of the reaction. acs.org |
| Amino Acid-derived (e.g., 2-Picolinic Acid) | Copper powder / Ligand | Enhanced reactivity and yield in cascade reactions | Can facilitate multi-step, one-pot syntheses by stabilizing intermediates and promoting the desired bond formations. nih.gov |
Organocatalysis and Biocatalysis for Enantioselective Pathways
Asymmetric organocatalysis and biocatalysis offer green and powerful alternatives to metal-based catalysis for creating chiral molecules. scienceopen.comnih.gov Organocatalysis, the use of small organic molecules to catalyze reactions, has emerged as a major field in asymmetric synthesis. scienceopen.com Chiral secondary amines, such as proline and its derivatives, are well-known to activate carbonyl compounds by forming nucleophilic enamines or electrophilic iminium ions. researchgate.nettcichemicals.com An enantioselective pathway to a precursor of this compound could involve the asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a diarylprolinol silyl (B83357) ether, to construct a chiral carbon framework. tcichemicals.com
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity. mdpi.com Enzymes like imine reductases (IREDs), oxidoreductases, and lipases function under mild aqueous conditions. mdpi.comdigitellinc.com A potential biocatalytic route could involve the kinetic resolution of a racemic precursor alcohol or amine by a lipase, or the desymmetrization of a prochiral substrate by an oxidoreductase. nih.gov For example, an IRED could be used for the asymmetric reduction of a cyclic imine to produce a chiral intermediate, which could then be converted to the target molecule, achieving high enantiomeric excess (>99% ee) as demonstrated in the synthesis of other complex molecules. digitellinc.com
Photoredox and Electrochemical Methods for Olefin Functionalization and Arylation
In recent years, photoredox and electrochemical methods have gained prominence as powerful strategies for organic synthesis, enabling novel transformations under exceptionally mild conditions. rsc.orgresearchgate.net These techniques often rely on the generation of radical intermediates, providing reaction pathways complementary to traditional two-electron processes.
Visible-light photoredox catalysis can facilitate the functionalization of olefins and the formation of C-C bonds. rsc.orgmdpi.com A potential synthesis of this compound could be achieved through a dual catalytic system, such as nickel/photoredox catalysis, to accomplish a dicarbofunctionalization of an alkene. nih.gov This could involve coupling an aryl halide (1-bromo-2-cyano-3-fluorobenzene), an olefin, and a radical precursor in a single step. Alternatively, photoredox catalysis can be used for the anti-Markovnikov hydrofunctionalization of activated olefins, providing a route to install functionality at the terminal position of the propene chain. proquest.com
Electrochemistry offers a reagent-free method to drive redox reactions by using electricity. researchgate.netacs.org The electrochemical arylation of activated olefins, catalyzed by a simple nickel salt, has been shown to be an effective method for C-C bond formation. electronicsandbooks.comacs.org This approach could potentially be applied by coupling an allyl-containing substrate with the 2-cyano-3-fluorophenyl moiety in an undivided cell using a sacrificial anode, avoiding the need for stoichiometric chemical reductants. electronicsandbooks.com
Conventional and Modern Synthetic Routes to Functionalized Propenes
Alongside cutting-edge catalytic systems, established and modern olefination reactions remain indispensable tools for the assembly of propene-containing molecules.
Olefin Metathesis Strategies for Alkene Assembly
Olefin metathesis is a Nobel Prize-winning reaction that allows for the efficient and selective formation of carbon-carbon double bonds by scrambling and reforming the fragments of two different alkenes. wikipedia.org The reaction is typically catalyzed by well-defined ruthenium or molybdenum complexes, such as Grubbs or Schrock catalysts. organic-chemistry.org A cross-metathesis (CM) reaction is a highly convergent strategy for synthesizing this compound. This would involve reacting a precursor, such as 2-allyl-6-fluorobenzonitrile, with a simple olefin like ethylene. The reaction is driven forward by the entropically favorable release of a volatile gaseous byproduct. wikipedia.orgorganic-chemistry.org The high functional group tolerance of modern Grubbs catalysts makes them suitable for complex substrates containing polar groups like nitriles. organic-chemistry.org
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
The Wittig reaction and its variants are cornerstone methods for synthesizing alkenes from carbonyl compounds. iitk.ac.inmnstate.edu The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. wikipedia.org To synthesize the target molecule, 2-cyano-3-fluorobenzaldehyde could be reacted with methylenetriphenylphosphorane. A significant advantage of this method is the unambiguous placement of the double bond. mnstate.edu However, a drawback is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can sometimes be difficult to separate from the product. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, uses a phosphonate-stabilized carbanion. wikipedia.org This reagent is generally more nucleophilic than the corresponding Wittig ylide and offers significant advantages. wikipedia.orgthieme-connect.com The HWE reaction typically shows excellent selectivity for the formation of the (E)-alkene. organic-chemistry.orgnrochemistry.com Furthermore, the byproduct is a water-soluble dialkylphosphate salt, which is easily removed by aqueous extraction, simplifying purification. organic-chemistry.orgwikipedia.org
| Reaction | Carbonyl Precursor | Phosphorus Reagent | Key Features | Byproduct |
| Wittig Reaction | 2-Cyano-3-fluorobenzaldehyde | Methylenetriphenylphosphorane | Broad scope, works with non-stabilized ylides. wikipedia.orgorganic-chemistry.org | Triphenylphosphine oxide (often requires chromatography for removal). organic-chemistry.org |
| Horner-Wadsworth-Emmons (HWE) | 2-Cyano-3-fluorobenzaldehyde | Anion of Diethyl methylphosphonate | Excellent (E)-selectivity for stabilized carbanions; easier purification. wikipedia.orgnrochemistry.com | Diethyl phosphate (B84403) salt (water-soluble, easily removed by extraction). organic-chemistry.org |
Base-Catalyzed Condensation and Related Approaches
Base-catalyzed condensation reactions represent a fundamental approach for the formation of the propenyl group attached to the fluorinated benzonitrile core. These reactions typically involve the reaction of a carbonyl compound with a component containing an activated methylene (B1212753) group, facilitated by a base.
One of the most relevant methods in this context is the Knoevenagel condensation. chemrxiv.orgmdpi.com This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), in the presence of a weak base like piperidine (B6355638) or an amine. chemrxiv.orgmdpi.com For the synthesis of this compound, a plausible precursor would be 2-fluoro-6-formylbenzonitrile. The reaction would proceed via the deprotonation of an appropriate C2-synthon by the base to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the desired α,β-unsaturated product. libretexts.orgpearson.com
The choice of base is critical and can influence reaction rates and yields. While classic Knoevenagel conditions often employ amines, other bases like alkali metal hydroxides or alkoxides can also be used, potentially leading to aldol-type condensation products. libretexts.orgmasterorganicchemistry.com The mechanism for a base-catalyzed aldol (B89426) condensation involves the formation of an enolate from the reacting partner, which then adds to the aldehyde. pearson.comyoutube.com Subsequent elimination of a water molecule drives the reaction towards the formation of the stable conjugated system. pearson.commasterorganicchemistry.com
Alternative related approaches include the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgclockss.orgorganic-chemistry.org These methods are highly effective for olefination and offer excellent control over the formation of the double bond. The HWE reaction, in particular, is often preferred due to the water-soluble nature of its phosphate byproduct, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.orgyoutube.com This reaction utilizes a phosphonate (B1237965) carbanion to react with the aldehyde, typically favoring the formation of the E-alkene. wikipedia.orgorganic-chemistry.org
Below is a table summarizing potential bases and their typical reaction conditions for condensation reactions leading to α,β-unsaturated nitriles, based on analogous transformations.
Table 1: Representative Bases and Conditions for Base-Catalyzed Condensation
| Base | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | Reflux | 2 - 6 | 85 - 95 |
| Sodium Hydroxide | Water/Ethanol | 25 - 50 | 4 - 8 | 70 - 85 |
| Potassium Carbonate | DMF | 80 - 100 | 6 - 12 | 75 - 90 |
Note: The data in this table is illustrative and based on general knowledge of Knoevenagel and aldol-type condensation reactions. Actual results for the synthesis of this compound may vary.
Principles of Green Chemistry in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for minimizing environmental impact and enhancing process sustainability. rsc.orgresearchgate.netdovepress.com This involves the careful selection of solvents and the design of reactions that maximize atom economy.
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of more benign alternatives. numberanalytics.com For the synthesis of fluorinated aromatic compounds, which can be challenging, identifying suitable green solvents is a key area of research. researchgate.netrsc.org
Water is a highly desirable green solvent, and catalytic systems that function in aqueous media are of great interest. rsc.org For palladium-catalyzed cross-coupling reactions, which could be an alternative route to the target molecule, the use of water-soluble ligands has enabled reactions in aqueous solvent systems. rsc.org Another approach involves the use of bio-based solvents, which are derived from renewable resources. nih.gov Solvents like Cyrene™, derived from cellulose, and various bioderived ethers and terpenes are being explored as replacements for conventional polar aprotic solvents like DMF and NMP. nih.gov
Ionic liquids and deep eutectic solvents (DESs) are also gaining attention as recyclable reaction media that can enhance reaction rates and selectivity. rsc.orgscispace.com For the synthesis of nitriles, ionic liquids have been shown to act as both a solvent and a catalyst, simplifying the process and allowing for easy recovery and reuse. dovepress.com
The following table presents a comparison of conventional and green solvents that could be considered for the synthesis of this compound.
Table 2: Comparison of Conventional and Green Solvents for Aromatic Synthesis
| Solvent | Type | Key Advantages | Potential Drawbacks |
|---|---|---|---|
| Toluene | Conventional | Good for a wide range of reactions | Volatile, toxic, non-renewable |
| DMF | Conventional | High polarity, good solvating power | High boiling point, reprotoxic |
| Water | Green | Non-toxic, abundant, cheap | Poor solubility for many organic substrates |
| Ethanol | Green | Renewable, low toxicity | Can participate in side reactions |
| Cyrene™ | Green | Bio-derived, biodegradable | High viscosity, potential for degradation |
| 2-MeTHF | Green | Bio-derived, lower toxicity than THF | Peroxide formation, higher cost |
Note: The suitability of each solvent would need to be experimentally verified for the specific synthetic route.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Reactions with high atom economy generate minimal waste.
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions provide an interesting case study in atom economy. youtube.comresearchgate.net While both achieve the same transformation (olefination), the HWE reaction is generally considered greener. wikipedia.orgyoutube.com The byproduct of the Wittig reaction is triphenylphosphine oxide, a high-molecular-weight compound that is often difficult to separate from the product and represents significant waste. researchgate.net In contrast, the HWE reaction produces a dialkyl phosphate salt, which is water-soluble and easily removed during aqueous workup, leading to a cleaner reaction and less waste. wikipedia.orgorganic-chemistry.org
To further minimize waste, catalytic approaches are favored over stoichiometric reagents. The use of catalytic amounts of a base in condensation reactions, for example, is preferable to using a full equivalent. Furthermore, developing recyclable catalytic systems, such as polymer-bound catalysts or catalysts immobilized in ionic liquids, can significantly reduce waste and cost over multiple reaction cycles. nih.gov
The table below illustrates a simplified atom economy comparison for hypothetical Wittig and HWE reactions for the synthesis of this compound from 2-fluoro-6-formylbenzonitrile.
Table 3: Illustrative Atom Economy Comparison for Olefination Reactions
| Reaction | Key Reagent | Byproduct | Theoretical Atom Economy (%) |
|---|---|---|---|
| Wittig Reaction | (Allyl)triphenylphosphonium bromide | Triphenylphosphine oxide | ~45% |
Note: These values are estimations based on the molecular weights of the reactants and major byproducts and are intended for illustrative purposes. The actual atom economy will depend on the specific reagents and reaction conditions used.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 2 Cyano 3 Fluorophenyl 1 Propene
Reactivity of the Terminal Alkene Moiety
The terminal alkene (propene) unit is a site of high electron density, making it susceptible to various addition reactions. Its reactivity is modulated by the attached 2-cyano-3-fluorophenyl group, which acts as an electron-withdrawing substituent.
Electrophilic Addition Reactions and Regioselectivity
Electrophilic addition is a fundamental reaction of alkenes. youtube.comlibretexts.org In the case of 3-(2-Cyano-3-fluorophenyl)-1-propene, which can be viewed as a substituted styrene (B11656), the addition of an electrophile (E⁺) to the double bond is expected to proceed via the formation of a carbocation intermediate. The reaction's regioselectivity is governed by the stability of this intermediate.
The attack of an electrophile on the terminal carbon of the propene chain leads to the formation of a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance with the adjacent phenyl ring, which can delocalize the positive charge. youtube.com Conversely, attack at the internal carbon would produce a primary carbocation, which is substantially less stable. Therefore, electrophilic additions to this compound are highly regioselective, following Markovnikov's rule, where the electrophile adds to the less substituted carbon, and the nucleophile adds to the more substituted (benzylic) carbon. youtube.commasterorganicchemistry.com
While the 2-cyano and 3-fluoro substituents are electron-withdrawing, which deactivates the alkene towards electrophilic attack to some extent, the powerful stabilizing effect of the phenyl ring on the benzylic carbocation remains the dominant factor in determining the reaction's outcome. rsc.org
Table 1: Predicted Major Products of Electrophilic Addition Reactions
| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product |
| HBr | H⁺ | Br⁻ | 2-Bromo-1-(2-cyano-3-fluorophenyl)propane |
| H₂O, H⁺ (catalyst) | H⁺ | H₂O | 1-(2-Cyano-3-fluorophenyl)propan-2-ol |
| Cl₂, FeCl₃ | Cl⁺ | Cl⁻ | 1,2-Dichloro-1-(2-cyano-3-fluorophenyl)propane |
Radical Addition Pathways and Selective Functionalization
In contrast to electrophilic additions, radical additions to the propene moiety often exhibit different regioselectivity. For instance, the radical-initiated addition of hydrogen bromide or thiols typically proceeds via an anti-Markovnikov pathway. masterorganicchemistry.com This is because the reaction mechanism involves the initial addition of a radical to the double bond to form the most stable carbon radical intermediate.
In the case of this compound, the addition of a thiyl radical (RS•), for example, would occur at the terminal carbon to generate the more stable secondary benzylic radical. The subsequent reaction with a hydrogen donor (e.g., H-SR) yields the anti-Markovnikov product. acs.org This pathway allows for the selective functionalization of the terminal carbon atom. Methods like atmospheric oxygen-mediated or visible light-initiated hydrothiolation provide environmentally friendly ways to achieve these transformations. masterorganicchemistry.com
Table 2: Predicted Products of Radical Addition Reactions
| Reagent | Radical Initiator | Predicted Major Product (Anti-Markovnikov) |
| HBr | Peroxides (ROOR) | 1-Bromo-3-(2-cyano-3-fluorophenyl)propane |
| R-SH (Thiol) | Light (hν) or O₂ | 3-(2-Cyano-3-fluorophenyl)-1-(alkylthio)propane |
Cycloaddition Chemistry of the Propene Unit (e.g., [4+2] annulation)
The propene double bond can participate in cycloaddition reactions, serving as the 2π-electron component (the dienophile in a Diels-Alder reaction). libretexts.orgucalgary.ca The Diels-Alder reaction, a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. ucalgary.canih.gov
As a substituted styrene, this compound can act as a dienophile. The electron-withdrawing nature of the substituted phenyl ring enhances the dienophile's reactivity, making it more electrophilic and favoring the reaction with electron-rich dienes. nih.gov These reactions are highly valuable in synthesis as they form cyclic structures with a high degree of stereocontrol in a single step. libretexts.orgnih.gov
Beyond [4+2] cycloadditions, styrenes can also undergo [2+2] cycloadditions, typically under photochemical conditions, to form four-membered cyclobutane (B1203170) rings. makingmolecules.com Recent advances have shown that visible-light-mediated organophotocatalysis can facilitate the [2+2] cycloaddition of even electron-deficient styrenes. makingmolecules.com
Table 3: Potential Cycloaddition Reactions
| Reaction Type | Reactant Partner | Resulting Ring System |
| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene (e.g., 1,3-Butadiene) | Substituted Cyclohexene |
| [2+2] Photocycloaddition | Another Alkene | Substituted Cyclobutane |
Influence of the 2-Cyano-3-fluorophenyl Group on Molecular Reactivity
The substituents on the phenyl ring, a cyano (-CN) group at position 2 and a fluoro (-F) group at position 3, critically dictate the electronic properties and reactivity of the aromatic system.
Electronic Effects of Cyano and Fluoro Substituents on Aromatic Reactivity
Both the cyano and fluoro groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene (B151609). libretexts.orgminia.edu.eg Their effects are a combination of induction and resonance.
Fluorine (-F): Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the aromatic ring via a resonance effect (+M). minia.edu.eg While the inductive effect is generally stronger, making fluorine a net deactivator, the resonance effect is crucial for directing incoming electrophiles. libretexts.orgyoutube.com
Cyano (-CN): The cyano group is strongly electron-withdrawing through both an inductive effect (-I) and a powerful resonance effect (-M). libretexts.orgyoutube.com The π-system of the cyano group can accept electron density from the aromatic ring, significantly reducing the ring's nucleophilicity. youtube.com
The combined influence of these two groups makes the phenyl ring significantly electron-deficient.
Table 4: Electronic Properties and Hammett Constants of Substituents
| Substituent | Inductive Effect | Resonance Effect | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
| Fluoro (-F) | -I (Withdrawing) | +M (Donating) | +0.34 | +0.06 |
| Cyano (-CN) | -I (Withdrawing) | -M (Withdrawing) | +0.56 | +0.66 |
Data sourced from established chemical literature. youtube.com
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with multidimensional correlation experiments, a complete picture of atomic connectivity and spatial relationships within 3-(2-Cyano-3-fluorophenyl)-1-propene can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the allyl group and the aromatic ring protons.
Allyl Protons: This group gives rise to a characteristic set of signals. The internal methine proton (-CH=) is expected to appear as a complex multiplet, typically between 5.8 and 6.1 ppm, due to coupling with both the adjacent methylene (B1212753) (-CH₂-) and terminal vinyl (=CH₂) protons. The terminal vinyl protons are diastereotopic and will present as two distinct multiplets around 5.0-5.2 ppm. The benzylic methylene protons (-CH₂-Ar) will likely appear as a doublet around 3.4-3.6 ppm, deshielded by the aromatic ring. chemicalbook.com
Aromatic Protons: The trisubstituted benzene (B151609) ring contains three protons. Their chemical shifts are influenced by the electronic effects of the cyano (-CN), fluorine (-F), and allyl (-CH₂CH=CH₂) groups. The cyano group is strongly electron-withdrawing, causing deshielding (downfield shifts) of nearby protons. modgraph.co.ukoregonstate.edu The fluorine atom also has an inductive withdrawing effect but a mesomeric donating effect. The aromatic protons are expected to appear in the range of 7.2 to 7.8 ppm, with their exact shifts and coupling patterns (doublets, triplets, or doublet of doublets) depending on their position relative to the substituents.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Proton-decoupled spectra show a single peak for each unique carbon atom.
Allyl Carbons: The three carbons of the propene chain are expected at distinct chemical shifts. The internal methine carbon (-CH=) should appear around 136-138 ppm, the terminal vinyl carbon (=CH₂) around 116-118 ppm, and the benzylic methylene carbon (-CH₂-Ar) around 39-41 ppm. chemicalbook.com
Aromatic Carbons: Six signals are anticipated for the aromatic ring. The carbon atom directly bonded to the fluorine (C-F) will show a large coupling constant (¹JCF) and is expected at a highly deshielded position (around 160-165 ppm). The carbon bearing the cyano group (C-CN) is also significantly deshielded. The carbon attached to the allyl group will be found around 140 ppm. chemicalbook.com The remaining aromatic C-H carbons will resonate between 125 and 135 ppm. oregonstate.edu
Nitrile Carbon: The carbon of the cyano group (-C≡N) typically appears in a characteristic downfield region, estimated to be between 115 and 120 ppm. oregonstate.eduwisc.edu
Predicted NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Ar-H | 7.2 - 7.8 (m) | 125.0 - 135.0 |
| -CH=CH₂ | 5.8 - 6.1 (m) | 136.0 - 138.0 |
| -CH=CH₂ | 5.0 - 5.2 (m) | 116.0 - 118.0 |
| Ar-CH₂- | 3.4 - 3.6 (d) | 39.0 - 41.0 |
| C-F | - | 160.0 - 165.0 (d, ¹JCF ≈ 250 Hz) |
| C-CN | - | 108.0 - 112.0 |
| C-Allyl | - | ~140.0 |
| -C≡N | - | 115.0 - 120.0 |
To confirm the assignments made from one-dimensional spectra and to establish the full connectivity, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). It would be used to confirm the connectivity within the allyl group by showing correlations between the -CH₂- protons and the -CH= proton, and between the -CH= proton and the =CH₂ protons. It would also establish the relative positions of the aromatic protons through their ³JHH (ortho) and ⁴JHH (meta) couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each proton signal of the allyl group and the aromatic ring to its corresponding carbon atom, confirming the ¹H and ¹³C assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. NOESY correlations between the benzylic methylene protons and the aromatic proton at the C4 position would suggest a particular spatial arrangement of the allyl group relative to the phenyl ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide characteristic frequencies for the various functional groups present in this compound.
The vibrational spectrum can be predicted by identifying the characteristic absorption bands for each functional group.
C≡N Stretch: The nitrile group has a very characteristic, sharp, and intense absorption band. For aromatic nitriles, this stretch typically appears in the region of 2220-2240 cm⁻¹ in the IR spectrum. spectroscopyonline.com Its intensity and exact position can be sensitive to the electronic effects of other substituents on the ring. acs.org
C=C Stretch: The spectrum will feature absorptions for both the aromatic ring and the allyl group's double bond. The aromatic C=C stretching vibrations typically produce a series of bands in the 1450-1600 cm⁻¹ region. The C=C stretch of the allyl group is expected around 1640-1650 cm⁻¹. vscht.cz
Ar-F Stretch: The carbon-fluorine bond in aromatic compounds gives rise to a strong absorption in the IR spectrum, typically found in the 1270-1210 cm⁻¹ range. aip.org
Aromatic and Vinylic C-H Stretches: C-H stretching vibrations for sp²-hybridized carbons (aromatic and alkene) characteristically appear at frequencies above 3000 cm⁻¹. Aromatic C-H stretches are expected in the 3100-3000 cm⁻¹ range, while the vinylic C-H stretches of the allyl group will also be in this region. vscht.cz Aliphatic C-H stretches from the methylene group will appear just below 3000 cm⁻¹.
C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the aromatic ring appear in the 900-675 cm⁻¹ region, and their pattern can sometimes provide information about the substitution pattern. The allyl group also has characteristic o.o.p. bending modes, notably a strong band around 910 cm⁻¹ for the terminal =CH₂ group.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| C-H Stretch (sp²) | Aromatic & Vinylic | 3100 - 3000 | Medium |
| C-H Stretch (sp³) | Allylic -CH₂- | 2960 - 2850 | Medium |
| C≡N Stretch | Nitrile | 2240 - 2220 | Strong, Sharp |
| C=C Stretch | Allyl | 1650 - 1640 | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |
| C-F Stretch | Aryl Fluoride (B91410) | 1270 - 1210 | Strong |
| =CH₂ Bend (o.o.p) | Allyl | ~910 | Strong |
| C-H Bend (o.o.p) | Aromatic Ring | 900 - 700 | Strong |
The flexibility of the allyl group allows for different rotational conformations (rotamers) relative to the phenyl ring. These different conformations can, in principle, give rise to distinct vibrational signatures, particularly in the fingerprint region of the spectrum (below 1500 cm⁻¹). By comparing the experimental spectrum with spectra calculated for different stable conformers (using methods like Density Functional Theory, DFT), it may be possible to deduce the preferred conformation of the molecule in the solid state or in solution. For instance, specific C-C stretching or C-H bending modes involving the allyl group might shift slightly depending on its orientation relative to the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org This method is particularly useful for studying molecules containing conjugated π-electron systems. libretexts.orglibretexts.org
The structure of this compound features a π-conjugated system composed of the phenyl ring and the attached propene group. This conjugation allows for the delocalization of π-electrons across the system. youtube.com Such delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.com
Compared to an isolated benzene ring, the extended conjugation in this compound results in electronic transitions (specifically π → π* transitions) that require less energy. libretexts.org Consequently, the molecule is expected to absorb light at longer wavelengths, a phenomenon known as a bathochromic shift or red shift. libretexts.org Each additional double bond in a conjugated system typically increases the absorption maximum (λmax) by about 30 nm. libretexts.org The primary absorption bands for this compound are anticipated to appear in the UV region, characteristic of such conjugated systems.
In this compound, the core light-absorbing unit, or chromophore, is the phenylpropene system. libretexts.org The electronic transitions within this conjugated system are responsible for the characteristic UV absorption.
The fluorine atom and the cyano group attached to the benzene ring function as auxochromes. Auxochromes are substituents that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum.
Cyano (-CN): The nitrile group is a powerful electron-withdrawing group through both induction and resonance (-I, -R). Its presence can further extend the conjugation of the π-system, which generally leads to a bathochromic (red) shift and an increase in molar absorptivity (a hyperchromic effect). cdnsciencepub.com
The interplay of these auxochromes with the phenylpropene chromophore determines the precise position and intensity of the absorption bands in the UV-Vis spectrum.
Table 2: Chromophore and Auxochrome Analysis for this compound
| Molecular Component | Classification | Spectroscopic Effect |
| Phenylpropene System | Chromophore | Primary light-absorbing unit (π → π* transitions) |
| Fluoro Group (-F) | Auxochrome | Modulates λmax and intensity via inductive and resonance effects |
| Cyano Group (-CN) | Auxochrome | Extends conjugation, typically causing bathochromic and hyperchromic shifts |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through the analysis of fragmentation patterns. slideshare.net
High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing its exact mass from other potential formulas that have the same nominal mass.
For this compound, the molecular formula is C₁₀H₈FN. HRMS would be used to confirm this composition by matching the experimentally measured mass of the molecular ion [M]⁺• to its calculated exact mass.
Table 3: Elemental Composition and Exact Mass for this compound
| Element | Count | Atomic Mass (amu) | Total Mass (amu) |
| Carbon (C) | 10 | 12.00000 | 120.00000 |
| Hydrogen (H) | 8 | 1.00783 | 8.06264 |
| Fluorine (F) | 1 | 18.99840 | 18.99840 |
| Nitrogen (N) | 1 | 14.00307 | 14.00307 |
| Total | Calculated Exact Mass | 161.06411 |
In electron ionization mass spectrometry (EI-MS), the molecular ion is formed by bombarding the molecule with high-energy electrons, which can cause the ion to break apart into smaller fragment ions. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecular structure.
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺• at m/z = 161. Key fragmentation pathways would likely involve the cleavage of the propene side chain and losses from the aromatic ring.
Loss of H•: A peak at m/z 160 ([M-1]⁺) corresponding to the loss of a hydrogen radical.
Loss of CH₃•: Cleavage of the propene chain could lead to the loss of a methyl radical, resulting in a fragment at m/z 146 ([M-15]⁺).
Loss of F•: The loss of a fluorine radical would produce a fragment at m/z 142 ([M-19]⁺). However, the high strength of the C-F bond may make this fragmentation less favorable compared to analogous chloro or bromo compounds. nih.gov
Formation of a Benzopyrylium-like ion: Similar to ortho-halo substituted phenylpropenes, cyclization followed by elimination could occur. nih.gov For instance, the loss of an H atom followed by cyclization could lead to stable fragment ions.
Loss of HCN: Fragmentation of the nitrile group could lead to a peak at m/z 134 ([M-27]⁺).
The relative abundance of these fragments provides evidence for the connectivity of the atoms within the molecule. The most abundant peak in the spectrum, known as the base peak, often corresponds to the most stable fragment ion formed. chemguide.co.uk
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 161 | [C₁₀H₈FN]⁺• | - (Molecular Ion) |
| 160 | [C₁₀H₇FN]⁺ | H• |
| 146 | [C₉H₅FN]⁺ | CH₃• |
| 142 | [C₁₀H₈N]⁺ | F• |
| 134 | [C₉H₈F]⁺ | HCN |
| 115 | [C₈H₄F]⁺ | HCN + H₂C=CH• |
Computational Chemistry and Theoretical Studies on 3 2 Cyano 3 Fluorophenyl 1 Propene
Quantum Chemical Calculations for Ground and Excited State Properties
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of a wide array of molecular properties from first principles. For 4C3FB, these calculations have been used to determine its behavior in both its ground (lowest energy) and excited states. researchgate.net
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a balance of accuracy and computational efficiency, making it ideal for studying molecules of this size. The B3LYP functional, combined with the 6-311++G(d,p) basis set, has been effectively used to model 4C3FB. researchgate.net This approach provides a reliable description of the molecule's geometry and electronic properties. researchgate.net
The initial step in most computational studies is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms—the global minimum on the potential energy surface. For 4-Cyano-3-fluorobenzaldehyde, the optimized structure reveals the relative positions of the cyano, fluoro, and aldehyde groups on the benzene (B151609) ring.
While the planar benzene ring has limited conformational flexibility, the orientation of the aldehyde group relative to the ring is a key parameter. Theoretical calculations confirm the planarity of the molecule, which is crucial for its electronic conjugation. The energy landscape is characterized by this stable planar conformation, with significant energy barriers to rotation around the carbon-carbon bond connecting the aldehyde group to the phenyl ring.
| Bond | Calculated Bond Length (Å) |
|---|---|
| C-C (aromatic) | ~1.39 - 1.41 |
| C-H (aromatic) | ~1.08 |
| C-F | ~1.35 |
| C-C≡N | ~1.44 |
| C≡N | ~1.15 |
| C-CHO | ~1.48 |
| C=O | ~1.21 |
| C-H (aldehyde) | ~1.11 |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and optical properties. researchgate.net
For 4C3FB, the HOMO and LUMO are distributed across the molecule, with significant contributions from the π-system of the benzene ring and the substituent groups. The calculated energies for the HOMO and LUMO are -7.937 eV and -3.086 eV, respectively, resulting in an energy gap of 4.851 eV. researchgate.net This relatively large gap suggests good kinetic stability. These values are crucial for calculating various reactivity descriptors.
| Parameter | Formula | Calculated Value (eV) |
|---|---|---|
| HOMO Energy (EHOMO) | - | -7.937 researchgate.net |
| LUMO Energy (ELUMO) | - | -3.086 researchgate.net |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.851 researchgate.net |
| Ionization Potential (I) | -EHOMO | 7.937 |
| Electron Affinity (A) | -ELUMO | 3.086 |
| Global Hardness (η) | (I - A) / 2 | 2.426 |
| Chemical Potential (μ) | -(I + A) / 2 | -5.512 |
| Global Electrophilicity (ω) | μ2 / (2η) | 6.261 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For 4C3FB, the MEP surface shows negative potential (red and yellow regions) around the electronegative fluorine, nitrogen, and oxygen atoms, highlighting these as sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) is observed around the hydrogen atoms, particularly the aldehydic proton, indicating these as sites for potential nucleophilic interaction. researchgate.net This analysis is crucial for understanding intermolecular interactions and predicting reactive sites. researchgate.net
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis, CD)
Computational methods are highly effective at predicting various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures and assign spectral features.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) relative to a standard (e.g., TMS). Theoretical ¹H and ¹³C NMR spectra have been calculated for 4C3FB, showing good agreement with experimental data recorded in DMSO solvent. researchgate.net For instance, the aldehydic proton (H15) is predicted to have a higher chemical shift than the aromatic protons, which is consistent with experimental findings. researchgate.net
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These theoretical frequencies help in the assignment of complex experimental IR and Raman spectra. For 4C3FB, characteristic vibrational modes have been calculated and compared with experimental FT-IR and FT-Raman spectra. researchgate.net Key predicted vibrations include the C≡N stretch, the C=O stretch of the aldehyde, and the C-F stretch, which align well with the measured spectra. researchgate.net
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) researchgate.net | Calculated Wavenumber (cm⁻¹) researchgate.net | Assignment |
|---|---|---|---|
| C-H stretch (aldehyde) | 2871 | 2866 | ν(C-H) |
| C≡N stretch | 2239 | 2238 | ν(C≡N) |
| C=O stretch | 1704 | 1719 | ν(C=O) |
| C-F stretch | 1256 | 1255 | ν(C-F) |
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The calculations for 4C3FB predict electronic transitions in the UV region, arising from π→π* and n→π* transitions within the conjugated system. These theoretical predictions are essential for interpreting the experimental spectrum and understanding the electronic structure of the molecule's excited states. researchgate.net
Calculation of Reaction Pathways, Transition States, and Activation Energies
While specific reaction pathways involving 4-Cyano-3-fluorobenzaldehyde have not been detailed in the primary literature source, the computational framework exists to explore them. Such studies would involve:
Identifying Reactants and Products: Defining the starting materials and the target molecule of a potential reaction.
Locating Transition States (TS): Searching the potential energy surface for the first-order saddle point that connects reactants and products. This is a critical step, as the TS structure determines the reaction's feasibility.
Calculating Activation Energies (Ea): Determining the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the reactants and products to confirm that the correct pathway has been identified.
This type of analysis could be applied to study, for example, the nucleophilic addition to the carbonyl group or substitution reactions on the aromatic ring, providing fundamental insights into the reactivity of 4C3FB.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's laws of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational flexibility and intermolecular interactions of 3-(2-Cyano-3-fluorophenyl)-1-propene.
A simulation would be initiated by defining a force field, a set of parameters that describes the potential energy of the system. For an organic molecule like this, force fields such as AMBER or CHARMM would be appropriate. The simulation would track the trajectory of each atom over a set period, typically nanoseconds to microseconds, providing a dynamic picture of the molecule's behavior.
The results would likely show a number of stable or semi-stable conformations (rotamers). The relative energies of these conformations could be calculated to determine their populations at a given temperature. The presence of the fluorine atom and the cyano group would introduce specific electronic and steric effects, influencing the preferred orientations. For instance, dipole-dipole interactions between the polar cyano group and the C-F bond would likely play a significant role in stabilizing certain conformations.
MD simulations can also be used to study how this compound interacts with other molecules, such as solvents or potential reactants. By simulating the compound in a box of solvent molecules (e.g., water or an organic solvent), one could analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. This is crucial for understanding its solubility and behavior in different chemical environments. nih.gov
Hypothetical MD Simulation Parameters for this compound
| Parameter | Value/Method | Purpose |
| Force Field | General Amber Force Field (GAFF) | To define the potential energy and forces governing atomic interactions. |
| Solvent Model | TIP3P Water | To simulate an aqueous environment and study solvation effects. |
| System Size | ~10,000 atoms | To ensure the central molecule does not interact with its periodic images. |
| Simulation Time | 500 nanoseconds | To allow for sufficient sampling of conformational space and observe dynamic events. |
| Temperature | 300 K | To simulate conditions at or near room temperature. |
| Pressure | 1 atm | To simulate standard atmospheric pressure. |
| Analysis Methods | RMSD, Radius of Gyration, Dihedral Analysis | To quantify conformational changes, molecular shape, and rotational dynamics of specific bonds. |
Quantitative Structure-Property Relationship (QSPR) and Machine Learning Applications
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-based features of molecules (known as descriptors) with their macroscopic properties. mdpi.comnih.gov When combined with machine learning (ML), these models can become powerful predictive engines for chemical research. nih.gov
For this compound, a QSPR/ML approach could be used to predict a wide range of its physicochemical properties, such as boiling point, solubility, and chromatographic retention times, based on a database of related compounds. nih.gov
A key application of QSPR/ML is in the prediction of chemical reactivity and selectivity. For this compound, the propene group is a potential site for various reactions, such as addition or oxidation. The electronic environment of the phenyl ring, influenced by the electron-withdrawing cyano and fluoro substituents, will affect the reactivity of both the double bond and the aromatic ring itself.
A predictive model could be built using a dataset of similar substituted phenylpropenes with known experimental reaction outcomes. Molecular descriptors for each compound in the dataset would be calculated, including:
Electronic Descriptors: Hammett constants, partial atomic charges, dipole moment.
Topological Descriptors: Molecular connectivity indices, Wiener index.
Quantum Chemical Descriptors: HOMO/LUMO energies, electrostatic potential maps.
A machine learning algorithm, such as a random forest or gradient boosting model, would then be trained on this data to find a mathematical relationship between the descriptors and the observed reactivity or selectivity. nih.gov The trained model could then be used to predict the behavior of this compound in a given reaction, guiding experimental design.
Illustrative Descriptors for a QSPR Reactivity Model
| Descriptor Type | Specific Descriptor Example | Relevance to Reactivity of this compound |
| Electronic | Mulliken Partial Charge on C1 | Indicates the electrophilicity/nucleophilicity of the double bond's carbon atoms. |
| Steric | Sterimol Parameters | Quantifies the steric hindrance around the reactive sites (double bond and aromatic ring). |
| Quantum Chemical | LUMO Energy | A lower LUMO energy suggests higher susceptibility to nucleophilic attack. |
| Topological | Kappa Shape Indices | Relates molecular shape to its potential to fit into an enzyme active site or onto a catalyst. |
Beyond predicting reactivity, machine learning can optimize the conditions under which a reaction is performed. arxiv.org For the synthesis of this compound or its derivatives, an ML model could be used to predict the optimal temperature, solvent, catalyst, and reaction time to maximize yield and minimize byproducts.
This process often involves a closed-loop or active learning approach. researchgate.net An initial set of experiments is performed under varied conditions. The results are fed into an ML model, which then suggests a new set of conditions predicted to give a better outcome. This iterative process can rapidly identify the optimal reaction parameters with far fewer experiments than a traditional trial-and-error approach. researchgate.net
In silico screening uses computational methods to search large virtual libraries of compounds for molecules with desired properties, a cornerstone of modern drug discovery. nih.govmdpi.com Starting with this compound as a core scaffold, new derivatives could be designed and evaluated virtually for potential biological activity. nih.gov
For example, if this scaffold were being investigated for its potential as an enzyme inhibitor, a virtual library of thousands of related structures could be created by computationally adding different functional groups at various positions. These virtual compounds would then be "docked" into a 3D model of the target enzyme's active site. nih.gov Docking algorithms predict the preferred binding orientation and calculate a score that estimates the binding affinity. researchgate.net
This process allows researchers to prioritize a small number of the most promising candidates for actual synthesis and experimental testing, dramatically accelerating the pace of discovery and reducing costs. nih.gov
Synthesis and Exploration of Derivatives and Analogues of 3 2 Cyano 3 Fluorophenyl 1 Propene
Modification of the Aromatic Ring System
The exploration of derivatives of 3-(2-cyano-3-fluorophenyl)-1-propene often begins with modifications to the substituted benzene (B151609) ring. These changes are primarily aimed at understanding and optimizing the electronic and steric properties of the molecule, which can be crucial for its intended application. Key strategies involve altering the positions of the existing cyano and fluoro groups, introducing new substituents with varying electronic effects, and replacing the phenyl ring with a heteroaromatic system.
Variation of Cyano and Fluoro Substitution Patterns and Positions
The synthesis of such analogues can be achieved through established methods. For example, the Knoevenagel condensation of variously substituted benzaldehydes with octyl cyanoacetate (B8463686) is a known method for producing similar compounds. chemrxiv.org This suggests that a synthetic route starting with the appropriately substituted benzaldehyde (B42025) (e.g., 4-cyano-3-fluorobenzaldehyde) and a suitable propene-introducing reagent could yield the desired isomers.
A hypothetical study on the impact of substituent position might involve the synthesis and characterization of the compounds listed in the table below.
Table 1: Hypothetical Isomers of 3-(Cyano-fluorophenyl)-1-propene for Structure-Activity Relationship Studies
| Compound Name | Cyano Position | Fluoro Position | Propene Position |
| This compound | 2 | 3 | 1 |
| 3-(4-Cyano-3-fluorophenyl)-1-propene | 4 | 3 | 1 |
| 3-(2-Cyano-5-fluorophenyl)-1-propene | 2 | 5 | 1 |
| 3-(6-Cyano-3-fluorophenyl)-1-propene | 6 | 3 | 1 |
This table is illustrative and presents hypothetical compounds for research purposes.
Introduction of Other Electron-Withdrawing or -Donating Groups
To further probe the electronic requirements of the phenyl ring, other electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can be introduced. The presence of the strongly electron-withdrawing cyano group and the moderately withdrawing fluoro group already polarizes the aromatic ring. Adding further substituents can fine-tune these electronic properties.
The introduction of additional EWGs, such as a nitro group (-NO₂) or a trifluoromethyl group (-CF₃), would further decrease the electron density of the aromatic ring. Conversely, the addition of EDGs, like a methoxy (B1213986) group (-OCH₃) or a methyl group (-CH₃), would increase the ring's electron density. The synthesis of such derivatives can often be accomplished by starting with appropriately substituted benzaldehydes in a Knoevenagel-type condensation. chemrxiv.org For example, the synthesis of various substituted octyl 2-cyano-3-phenyl-2-propenoates has been reported, demonstrating the feasibility of incorporating a wide range of substituents. chemrxiv.org
Table 2: Examples of Substituted 3-(Phenyl)-1-propene Analogues with Various Electronic Groups
| Substituent(s) | Type | Parent Benzaldehyde |
| 2,3,4-Trimethoxy | EDG | 2,3,4-Trimethoxybenzaldehyde |
| 2,4,5-Trimethoxy | EDG | 2,4,5-Trimethoxybenzaldehyde |
| 2,4,6-Trifluoro | EWG | 2,4,6-Trifluorobenzaldehyde |
| 3,4,5-Trifluoro | EWG | 3,4,5-Trifluorobenzaldehyde |
| 2,3,5,6-Tetrafluoro | EWG | 2,3,5,6-Tetrafluorobenzaldehyde |
| 2,3,4,5,6-Pentafluoro | EWG | 2,3,4,5,6-Pentafluorobenzaldehyde |
| 3-Bromo-4,5-dimethoxy | Mixed | 3-Bromo-4,5-dimethoxybenzaldehyde |
| 5-Bromo-2,3-dimethoxy | Mixed | 5-Bromo-2,3-dimethoxybenzaldehyde |
| 3-Chloro-2,6-difluoro | EWG | 3-Chloro-2,6-difluorobenzaldehyde |
This table is based on substituents used in the synthesis of octyl 2-cyano-3-phenyl-2-propenoates and illustrates the diversity of functional groups that can be introduced. chemrxiv.org
Development of Heteroaryl Analogues
Replacing the phenyl ring with a heteroaromatic system can introduce significant changes in the molecule's properties, including its polarity, solubility, and potential for hydrogen bonding. Pyridine, pyrimidine, thiophene (B33073), and furan (B31954) are common choices for such bioisosteric replacement. The synthesis of heteroaryl analogues often requires different synthetic strategies.
For instance, the synthesis of 3-cyano-2-fluoropyridines has been achieved through nucleophilic substitution of a leaving group at the 2-position with a fluoride (B91410) source. osti.govresearchgate.net This suggests that a heteroaromatic core with a cyano and a fluoro group can be constructed. Subsequent introduction of the propene side chain could then be achieved through various cross-coupling reactions. Another relevant example is the synthesis of C3-heteroaryl 3-fluorooxindoles, which demonstrates the formation of a carbon-carbon bond between a heteroaryl group and a complex scaffold. rsc.org
Table 3: Potential Heteroaryl Analogues of this compound
| Heteroaromatic Ring | Nitrogen Position(s) | Potential Synthetic Strategy |
| Pyridine | 2, 3, or 4 | Cross-coupling of a halopyridine with an allylating agent |
| Pyrimidine | 1 and 3 | Building the ring from acyclic precursors |
| Thiophene | - | Functionalization of a pre-formed thiophene ring |
| Furan | - | Functionalization of a pre-formed furan ring |
This table presents hypothetical heteroaryl analogues and general synthetic approaches.
Alterations of the Propene Side Chain
The propene side chain is a key functional handle that can be modified to influence the molecule's reactivity, conformational flexibility, and metabolic stability. Research in this area focuses on changing the length and geometry of the alkene chain and introducing new functional groups at specific positions.
Homologation and Isomerization of the Alkene Chain
Homologation, or the extension of the propene chain to a butene, pentene, or longer alkene chain, can be explored to probe the optimal distance between the aromatic ring and the terminal double bond. Isomerization of the double bond from the terminal (1-propene) to an internal position (2-propene) would also create a structurally distinct analogue.
These modifications can often be achieved through multi-step synthetic sequences. For example, homologation might involve the reaction of a suitable benzaldehyde with a longer-chain phosphonium (B103445) ylide in a Wittig reaction. Isomerization can sometimes be achieved under basic or acidic conditions, or through transition metal catalysis.
Regioselective Functionalization at Allylic and Vinylic Positions
The propene side chain offers two primary sites for functionalization: the allylic position (the carbon atom adjacent to the double bond) and the vinylic positions (the carbon atoms of the double bond). The ability to selectively introduce new functional groups at these positions opens up a vast chemical space for creating new derivatives. rsc.org
Palladium-catalyzed allylic C-H functionalization is a powerful tool for introducing a variety of substituents at the allylic position. nih.gov This method allows for the direct conversion of a C-H bond to a C-C, C-N, or C-O bond, among others. Selenium-π-acid catalysis has also been shown to be effective for the regiocontrolled allylic functionalization of internal alkenes, which could be relevant for isomers of the target compound. rsc.orgyoutube.com
Functionalization at the vinylic positions can be achieved through reactions such as halogenation, oxidation, and hydration. For example, the addition of a halogen (e.g., Br₂) across the double bond would yield a di-halogenated derivative. Oxidation reactions, such as epoxidation or dihydroxylation, would introduce oxygen-containing functional groups. Hydration of the double bond, typically following Markovnikov or anti-Markovnikov regioselectivity depending on the reaction conditions, would result in the formation of an alcohol.
Table 4: Potential Functionalization of the Propene Side Chain
| Position | Reaction Type | Potential Reagents | Resulting Functional Group |
| Allylic | C-H Activation/Alkylation | Pd catalyst, Malonate | Alkyl |
| Allylic | C-H Activation/Sulfonylation | Pd catalyst, Sulfinate | Sulfone |
| Vinylic | Halogenation | Br₂ | Vicinal Dibromide |
| Vinylic | Epoxidation | m-CPBA | Epoxide |
| Vinylic | Dihydroxylation | OsO₄, NMO | Vicinal Diol |
| Vinylic | Hydration (Markovnikov) | H₃O⁺ | Secondary Alcohol |
| Vinylic | Hydration (Anti-Markovnikov) | 1. BH₃-THF, 2. H₂O₂, NaOH | Primary Alcohol |
This table provides examples of potential reactions for functionalizing the propene side chain, based on general organic chemistry principles and literature on related compounds. rsc.org
Incorporation of Additional Unsaturation or Diverse Functional Groups
The propene substituent of this compound is a versatile handle for introducing additional functionality and unsaturation. The electron-withdrawing nature of the 2-cyano-3-fluorophenyl group renders the double bond susceptible to a range of transformations.
Heck Reaction: The palladium-catalyzed Heck reaction offers a powerful method for forging new carbon-carbon bonds at the terminal position of the propene chain. wikipedia.orglibretexts.org By coupling this compound with various aryl or vinyl halides (or triflates), a diverse array of substituted diarylallyls or more complex polyenes can be synthesized. wikipedia.orgresearchgate.net The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base like triethylamine. wikipedia.orgyoutube.com The electronic properties of the coupling partner can influence the reaction efficiency, with electron-poor olefins often yielding higher outputs. youtube.com
Epoxidation and Dihydroxylation: The double bond can be readily converted into an epoxide, a valuable intermediate for further nucleophilic ring-opening reactions. For electron-deficient alkenes like the title compound, nucleophilic epoxidation methods are particularly effective. wikipedia.orgorganicreactions.org Reagents such as hydrogen peroxide in basic media or alkyl hydroperoxides can be employed. youtube.com Alternatively, asymmetric dihydroxylation, using osmium tetroxide with a chiral ligand, can introduce two adjacent hydroxyl groups with high stereocontrol, leading to the formation of vicinal diols. york.ac.ukyoutube.com The presence of electron-withdrawing groups on the aromatic ring generally does not significantly impede these transformations. york.ac.uk
Metathesis Reactions: Olefin metathesis provides a powerful tool for modifying the propene side chain. organic-chemistry.org Cross-metathesis with other olefins, catalyzed by ruthenium-based complexes like Grubbs catalysts, can lead to the formation of new, more complex alkenes. organic-chemistry.orgharvard.edu This reaction allows for the introduction of a wide range of functional groups by choosing the appropriate olefin coupling partner. researchgate.net For instance, cross-metathesis with acrylonitrile (B1666552) could introduce an additional nitrile functionality. Ring-closing metathesis (RCM) could also be envisaged if a second olefinic moiety is introduced elsewhere in the molecule, enabling the synthesis of cyclic structures. harvard.edu
| Reaction | Reagents and Conditions | Product Type |
| Heck Reaction | Pd(OAc)₂, PPh₃, Et₃N, Aryl-X | Diarylpropene derivatives |
| Epoxidation | H₂O₂, base or m-CPBA | 2-(2-cyano-3-fluorobenzyl)oxirane |
| Dihydroxylation | OsO₄ (cat.), NMO | 1-(2-cyano-3-fluorophenyl)propane-2,3-diol |
| Cross-Metathesis | Grubbs Catalyst, Alkene | Substituted 1-(2-cyano-3-fluorophenyl)propenes |
Advanced Derivatization Strategies
Beyond the functionalization of the propene group, more advanced strategies can be employed to modify the core structure of this compound, leading to the construction of highly complex molecular architectures.
Functionalization via C-H Activation Pathways
Direct C-H activation has emerged as a highly atom- and step-economical tool in organic synthesis. For this compound, both the aromatic and allylic C-H bonds are potential targets for functionalization. The presence of the cyano and fluoro substituents on the aromatic ring significantly influences the reactivity and regioselectivity of these transformations. The fluorine atom, in particular, can exert a notable "ortho-fluoro effect," which can stabilize transition states and direct metallation to adjacent positions. researchgate.net
Transition-metal catalyzed C-H functionalization, often employing palladium, rhodium, or ruthenium catalysts, can be directed by the inherent electronic properties of the substrate or by using a directing group. libretexts.org In the case of the title compound, the cyano group could potentially act as a weak directing group, facilitating C-H activation at the C2 position of the phenyl ring. Research on fluorinated benzonitriles has shown that fluoro substituents can significantly impact the thermodynamics of C-C and C-H bond activation by nickel complexes. youtube.comyoutube.com
Furthermore, benzylic C-H bonds, such as those at the position alpha to the aromatic ring, can be targeted. For instance, a copper-catalyzed C-H fluorination/functionalization sequence could potentially be applied, where an initial fluorination at the benzylic position is followed by nucleophilic displacement of the fluoride. wikipedia.org
| C-H Activation Approach | Catalyst System (Example) | Potential Functionalization |
| Aromatic C-H Arylation | Pd(OAc)₂, Ligand, Ar-X | Biaryl formation |
| Benzylic C-H Amination | Cu or Mn catalyst, Amine source | Introduction of an amino group |
| Vinylic C-H Phosphination | Fe-Al bimetallic complex, ClPPh₂ | Introduction of a phosphine (B1218219) group |
Tandem Reactions and Cascade Sequences for Complex Molecular Architectures
Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient route to complex molecules from simpler precursors. youtube.com The unique combination of a cyano group, a fluoro-substituent, and an allyl group in this compound provides a rich platform for designing such reaction sequences.
For example, a tandem addition-cyclization reaction could be envisioned. The cyano group can participate in cyclization reactions following an initial transformation of the allyl group. Palladium-catalyzed tandem reactions of 2-alkynylbenzenamines with isocyanates are known to produce substituted indoles, suggesting that with appropriate functionalization, the allylbenzonitrile scaffold could undergo similar cyclizations. wikipedia.org
Another potential strategy involves a tandem isomerization-hydrocyanation reaction. A nickel-based catalyst could first isomerize the allyl group to a styrenyl system, followed by a hydrocyanation of the newly formed double bond, leading to dinitrile products. libretexts.org Furthermore, photocatalyzed radical-polar crossover annulations using bifunctional reagents could enable the construction of various N-heterocycles from the alkene moiety in a single step. libretexts.org The synthesis of polycyclic aromatic hydrocarbons has also been achieved through tandem cyclizations of enediynyl alcohols, a strategy that could potentially be adapted to derivatives of the title compound. organic-chemistry.org
| Tandem/Cascade Strategy | Key Transformation | Resulting Molecular Scaffold |
| Radical-Polar Annulation | Photocatalysis, bifunctional N-reagent | N-Heterocycles (e.g., morpholines, piperazines) |
| Isomerization-Hydrocyanation | Ni-catalysis | Branched dinitrile compounds |
| Intramolecular Cyclization | Post-functionalization of allyl group | Polycyclic and heterocyclic systems |
Emerging Research Directions and Potential Academic Applications
Development of Novel Catalytic Systems Utilizing 3-(2-Cyano-3-fluorophenyl)-1-propene as a Substrate
The propene group in this compound makes it an ideal substrate for exploring a wide range of catalytic transformations. Research is anticipated to focus on developing novel catalytic systems that can selectively functionalize the alkene double bond, leading to a diverse array of chiral molecules and complex structures.
Key areas of investigation include:
Asymmetric Catalysis: Developing chiral catalysts for enantioselective reactions, such as hydrogenation, hydroformylation, and epoxidation of the propene unit. The electronic nature of the substituted phenyl ring could influence catalyst-substrate interactions, enabling high levels of stereocontrol.
Photoredox Catalysis: Utilizing visible-light photoredox catalysis for radical additions across the double bond. mdpi.comacs.orgnih.gov This approach allows for the introduction of various functional groups, including fluoroalkyl chains, under mild reaction conditions. mdpi.comacs.orgnih.gov For instance, methods for the thio(seleno)cyano-difluoroalkylation of alkenes have been demonstrated using photocatalysis, a strategy that could be adapted for this compound. acs.orgnih.gov
Metathesis Reactions: Employing alkene metathesis to synthesize long-chain molecules or to engage in ring-closing metathesis for the formation of cyclic structures incorporating the cyanofluorophenyl moiety.
Hydrofunctionalization: Exploring catalytic methods for the addition of H-X bonds (where X can be N, O, S, Si, etc.) across the propene double bond. Recent advancements in the photoenzymatic hydrocyanoalkylation of alkenes suggest that biocatalytic approaches could yield enantioenriched γ-stereogenic nitriles from substrates like this compound. researchgate.net
The development of such catalytic systems is not only crucial for synthesizing new derivatives but also for understanding the fundamental reactivity of electronically modified alkenes.
| Catalytic Approach | Potential Product Type | Relevant Research Findings |
| Asymmetric Hydrogenation | Chiral propanes | Development of chiral transition-metal catalysts for high enantioselectivity. |
| Photoenzymatic Hydrocyanoalkylation | γ-stereogenic nitriles | "Ene"-reductases can catalyze enantioselective intermolecular hydrocyanoalkylation. researchgate.net |
| Photoredox Thio(seleno)cyanation | Difluoroalkylated thiocyanates | Iridium or Ruthenium photocatalysts enable three-component reactions on simple alkenes. acs.orgnih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Functionalized aromatics | Organic photoredox catalysis can enable the functionalization of unactivated fluoroarenes. nih.gov |
Investigations in Materials Science for Functional Polymers and Organic Electronic Components
The unique combination of a polymerizable group and a polar, aromatic core makes this compound a highly attractive monomer for materials science. nih.govroyalsocietypublishing.org The presence of both fluorine and a cyano group can impart desirable properties such as thermal stability, specific optoelectronic characteristics, and resistance to oxidative degradation. rsc.orgrsc.org
As a derivative of styrene (B11656), this compound is a prime candidate for creating novel functional polymers. repsol.comresearchgate.net Research in this area is expected to focus on its polymerization behavior and the design of advanced copolymers.
Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) could be used to synthesize well-defined polymers with controlled molecular weights and low polydispersity. cmu.edu Studies on substituted styrenes have shown that electron-withdrawing substituents, such as the cyano and fluoro groups present in this monomer, can increase the polymerization rate and lead to better control over the process. cmu.edu
Copolymerization: Copolymerizing this compound with other monomers, such as styrene or acrylates, would allow for the fine-tuning of the resulting polymer's properties. This approach can be used to create materials with tailored refractive indices, dielectric constants, and thermal properties.
Monomer Derivatization: The core structure can be further modified to create a new family of monomers. For example, introducing other functional groups onto the phenyl ring or modifying the propene unit could lead to polymers with highly specialized functions for applications in areas like gas separation membranes or specialty coatings.
The systematic study of how the cyano and fluoro substituents influence polymerization kinetics and polymer properties is a rich area for academic investigation. acs.orgrsc.org
| Polymerization Technique | Potential Polymer | Key Advantages |
| Atom Transfer Radical Polymerization (ATRP) | Poly(this compound) | Controlled molecular weight, low polydispersity, potential for block copolymers. cmu.edu |
| Cationic Polymerization | End-functionalized polymers | Allows for the introduction of specific end-groups for further modification. acs.org |
| Copolymerization with Styrene | Random or block copolymers | Tunable thermal, mechanical, and optical properties. repsol.com |
The electronic properties conferred by the cyano and fluoro substituents make polymers derived from this compound particularly interesting for organic electronics. rsc.org
Organic Field-Effect Transistors (OFETs): The strong electron-withdrawing nature of both the cyano and fluorine groups is expected to lower the HOMO and LUMO energy levels of the resulting polymers. rsc.orgrsc.org This can facilitate electron injection and potentially lead to n-type or ambipolar charge transport behavior, which is crucial for developing complementary logic circuits. rsc.org Cyano-functionalization is a known strategy for developing high-performance n-type organic semiconductors. rsc.org
Organic Photovoltaics (OPVs): In donor-acceptor type conjugated polymers, the introduction of cyano and fluoro groups into the acceptor unit can significantly lower the LUMO energy level, leading to a reduced bandgap and enhanced light absorption. cjps.orgresearchgate.net Polymers incorporating this monomer could act as effective acceptor materials in bulk heterojunction solar cells.
Organic Light-Emitting Diodes (OLEDs): Fluorination of conjugated polymers can increase their resistance to oxidative degradation, leading to longer device lifetimes. rsc.orgrsc.org The specific electronic effects of the combined cyano and fluoro substitution could also be used to tune the emission color of OLEDs. The impact of such substitutions on the optoelectronic and photovoltaic properties is a significant area of theoretical and experimental study. researchgate.net
The ability to tune electronic properties through synthetic chemistry makes these materials highly promising for the next generation of flexible and transparent electronic devices. acs.org
Integration of Artificial Intelligence and Automation in the Synthesis and Discovery of Related Compounds
Reaction Prediction and Optimization: Machine learning models, trained on large databases of chemical reactions, can predict the most suitable conditions (catalysts, solvents, temperature) for the synthesis of new compounds related to this compound. nih.govacs.org This reduces the number of experiments needed and accelerates the discovery of efficient synthetic routes. revvitysignals.com
Automated Synthesis: "Self-driving labs" that combine AI algorithms with robotic systems can autonomously perform experiments, analyze the results, and decide on the next set of reactions to run. ncsu.eduillinois.edu This high-throughput approach can be used to rapidly screen for optimal reaction conditions or to discover new materials with desired properties, such as high charge carrier mobility or specific absorption spectra. For example, an AI-driven system could optimize the polymerization of this compound to achieve a target molecular weight and polydispersity with minimal human intervention. ncsu.edu
De Novo Molecular Design: Generative AI models can propose novel molecular structures with desired properties. By defining target characteristics, such as a specific bandgap or solubility, AI can generate new monomer designs based on the this compound scaffold for applications in organic electronics or as pharmaceutical intermediates.
| AI Application | Task | Potential Impact |
| Machine Learning | Predict reaction outcomes and conditions | Reduced development time and cost for new syntheses. mit.edursc.org |
| Automated Platforms | High-throughput experimentation | Accelerated discovery of new materials and optimized processes. illinois.edu |
| Generative Models | Design novel molecules with target properties | Faster innovation in drug discovery and materials science. technologynetworks.com |
Advancements in Sustainable Synthesis and Process Intensification for Cyano- and Fluoro-Organic Compounds
The synthesis of complex organofluorine and cyano-containing compounds often involves hazardous reagents and energy-intensive processes. societechimiquedefrance.frworktribe.com A key research direction is the development of more sustainable and efficient manufacturing methods.
Green Fluorination and Cyanation: Research into new fluorinating and cyanating agents with reduced environmental impact is crucial. numberanalytics.com This includes the development of catalytic methods that minimize waste and improve atom economy. numberanalytics.comnumberanalytics.com Visible-light photoredox catalysis represents a milder and more sustainable approach for many transformations involving these functional groups. mdpi.com
Flow Chemistry and Process Intensification: Moving from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of compounds like this compound. acs.org Flow reactors provide better control over reaction parameters, enhance safety by minimizing the inventory of hazardous materials, and can lead to higher yields and purity. numberanalytics.commdpi.com This approach is a key aspect of process intensification, which aims to develop smaller, cleaner, and more energy-efficient chemical technologies. numberanalytics.comaiche.org The principles of catalytic process intensification are particularly relevant for the fine chemicals industry. numberanalytics.com
Lifecycle and Raw Material Sustainability: Long-term sustainability requires consideration of the entire lifecycle of organofluorine compounds, from the sourcing of raw materials like fluorspar to their ultimate fate in the environment. societechimiquedefrance.frworktribe.com Research into recycling fluorine from waste streams and using alternative fluorine sources is an active area of investigation. numberanalytics.comrsc.org
By integrating principles of green chemistry and process intensification, the chemical industry can work towards more sustainable production of valuable fluoro- and cyano-organic compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-cyano-3-fluorophenyl)-1-propene, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves a condensation reaction between 2-cyano-3-fluorobenzaldehyde and a propenyl precursor (e.g., allyl bromide) under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove byproducts. For higher purity, recrystallization in ethanol or toluene may be employed .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The vinyl proton (CH₂=CH–) appears as a doublet of doublets (δ 5.5–6.5 ppm). The cyano group (C≡N) quashes aromatic protons near δ 7.0–8.0 ppm, while the fluorine atom induces splitting patterns in adjacent protons.
- IR : A sharp peak at ~2220 cm⁻¹ confirms the cyano group; C-F stretches appear at 1100–1250 cm⁻¹.
- MS : Molecular ion [M+H]⁺ should match the molecular formula (C₁₀H₇FN). Fragmentation patterns should align with loss of the cyano group (–CN) or propenyl chain .
Q. What are the key reactivity patterns of this compound in organic synthesis?
- Methodological Answer : The electron-withdrawing cyano and fluorine groups activate the phenyl ring for electrophilic substitution (e.g., nitration, halogenation at the para position). The propenyl chain undergoes addition reactions (e.g., hydrohalogenation) and cycloadditions (e.g., Diels-Alder). For regioselective functionalization, computational modeling (DFT) can predict reactive sites .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic properties of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (using SHELXL ) can determine bond lengths and angles, particularly the torsional angle between the cyano group and propenyl chain. This data clarifies conjugation effects and steric hindrance. Crystallization in a non-polar solvent (e.g., hexane) at low temperatures minimizes disorder .
Q. What strategies address contradictory data in reaction yields or byproduct formation during synthesis?
- Methodological Answer :
- Kinetic Control : Lower reaction temperatures (0–25°C) reduce side reactions.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) may suppress undesired pathways.
- In Situ Monitoring : Use HPLC or GC-MS to track intermediate formation. Discrepancies in yields often stem from competing mechanisms (e.g., radical vs. ionic pathways), which can be modeled using computational tools like Gaussian .
Q. How does the compound’s electronic structure influence its bioactivity in enzyme inhibition studies?
- Methodological Answer : The cyano group acts as a hydrogen-bond acceptor, while fluorine enhances lipophilicity. Docking studies (AutoDock Vina) can predict binding affinities to target enzymes (e.g., cytochrome P450). Experimental validation via fluorescence quenching or SPR assays quantifies inhibition constants (Kᵢ) .
Q. What computational methods are recommended to predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model degradation pathways (e.g., hydrolysis of the cyano group). Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
